(1R,3S)-3-Aminocyclopentanol benzoic acid
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Overview
Description
(1R,3S)-3-Aminocyclopentanol benzoic acid is a chiral compound that features both an amino group and a hydroxyl group on a cyclopentane ring, along with a benzoic acid moiety. This unique structure imparts specific chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Aminocyclopentanol involves several steps:
Asymmetric Cycloaddition: The process begins with the reaction of N-acylhydroxyamine and cyclopentadiene, which undergoes an asymmetric cycloaddition to form the first intermediate.
Hydrogenation: The first intermediate is then hydrogenated to yield a second intermediate.
Hydrolysis/Ammonolysis: The second intermediate undergoes hydrolysis, ammonolysis, hydrazinolyzing, or alcoholyzing to break the amido bond, forming the third intermediate.
Final Hydrogenation: The third intermediate is hydrogenated to produce (1R,3S)-3-Aminocyclopentanol.
Industrial Production Methods
The industrial production of (1R,3S)-3-Aminocyclopentanol follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials and optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Aminocyclopentanol benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(1R,3S)-3-Aminocyclopentanol benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (1R,3S)-3-Aminocyclopentanol benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The benzoic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-Camphoric acid: This compound shares a similar chiral structure and is used in supramolecular chemistry and as a chirality-inducing agent.
(1R,3S)-N-Fmoc-3-aminocyclopentanecarboxylic acid: This compound is used in peptide synthesis and has similar functional groups.
Uniqueness
(1R,3S)-3-Aminocyclopentanol benzoic acid is unique due to its combination of an amino group, a hydroxyl group, and a benzoic acid moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
[(1R,3S)-3-aminocyclopentyl] benzoate |
InChI |
InChI=1S/C12H15NO2/c13-10-6-7-11(8-10)15-12(14)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11+/m0/s1 |
InChI Key |
GXOQCTFAJHGZKN-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1N)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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